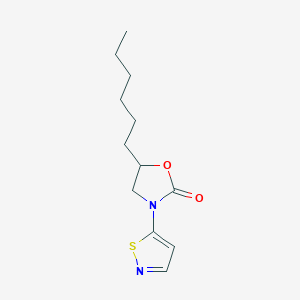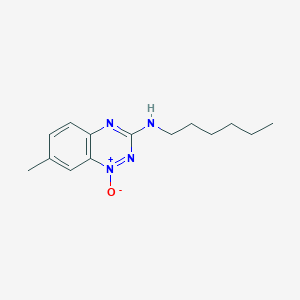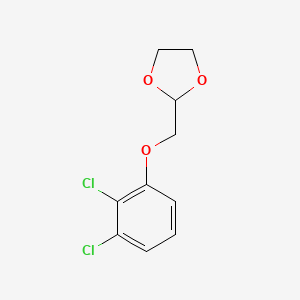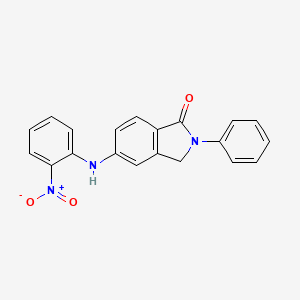
5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one typically involves the reaction of a thiazole derivative with an oxazolidinone precursor. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazolidinone ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the hexyl group and thiazole ring through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for improved efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Pathway Modulation: Alteration of biochemical pathways to achieve desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one: can be compared with other oxazolidinones and thiazole derivatives.
Oxazolidinones: Known for their antimicrobial properties.
Thiazole Derivatives: Studied for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both oxazolidinones and thiazole derivatives, potentially leading to unique biological activities and applications.
Propriétés
Formule moléculaire |
C12H18N2O2S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-4-5-6-10-9-14(12(15)16-10)11-7-8-13-17-11/h7-8,10H,2-6,9H2,1H3 |
Clé InChI |
BXWGTUKCZDPJJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CN(C(=O)O1)C2=CC=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)

![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)
dimethylsilane](/img/structure/B12628055.png)
![4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
![ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)

![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12628093.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)

![L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine](/img/structure/B12628120.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate](/img/structure/B12628123.png)
